molecular formula C43H51NO14 B7826107 10-Oxo Docetaxel

10-Oxo Docetaxel

Cat. No.: B7826107
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-IXVZKRQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

10-Oxo Docetaxel undergoes various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and stabilizes them, preventing their depolymerization. This leads to the inhibition of cell division and ultimately induces apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are related to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

10-Oxo Docetaxel is similar to other taxoid compounds such as Paclitaxel and Docetaxel. it has unique properties that make it distinct:

    Paclitaxel: Another well-known taxoid used in cancer treatment.

    Docetaxel: The parent compound of this compound.

Similar compounds include:

  • Paclitaxel
  • Docetaxel
  • 10-Deacetylbaccatin III

These compounds share structural similarities and mechanisms of action but differ in their pharmacological profiles and clinical applications .

Biological Activity

10-Oxo Docetaxel, also known as Docetaxel Impurity 1, is a derivative of the well-established chemotherapeutic agent docetaxel. This compound has garnered interest due to its potential enhanced biological activity and reduced toxicity compared to its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer efficacy, mechanisms of action, and comparative studies with other docetaxel formulations.

  • Molecular Formula : C₄₃H₅₁NO₁₄
  • Molecular Weight : 805.86 g/mol
  • CAS Number : 162784-72-7

These properties position this compound as a significant compound in the development of targeted cancer therapies.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anticancer activity. A study compared its effects with those of the standard docetaxel formulation (Taxotere®) and found that:

  • Cytotoxicity : this compound showed significantly higher cytotoxicity against various cancer cell lines after 48 and 72 hours of treatment compared to Taxotere® .
  • Cell Cycle Arrest : It induced cell cycle arrest predominantly at the G2-M phase, while Taxotere® mainly caused S phase arrest . This shift in the cell cycle arrest point may enhance its effectiveness in preventing cancer cell proliferation.

In Vivo Studies

In vivo experiments using a B16F10 mouse model revealed:

  • Metastatic Activity : Mice treated with this compound exhibited a significantly lower number of metastatic nodules compared to controls (107 ± 49 vs. 348 ± 56) .
  • Toxicity Profile : The compound demonstrated a better therapeutic effect with reduced toxicity, as indicated by less weight loss in treated groups .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Microtubule Stabilization : Similar to docetaxel, it stabilizes microtubules, preventing their depolymerization, which is crucial for mitosis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through various signaling pathways, enhancing the overall anticancer response .
  • Antioxidant Activity : Studies indicate that docetaxel and its derivatives possess antioxidant properties, which may contribute to their efficacy by reducing oxidative stress in tumor environments .

Comparative Analysis with Other Formulations

To better understand the advantages of this compound over traditional formulations, a summary table is provided below:

CompoundCytotoxicityCell Cycle ArrestMetastatic NodulesAcute Toxicity
Taxotere®ModerateS phaseHigh (348 ± 56)High
This compoundHighG2-M phaseLow (107 ± 49)Low

This table illustrates that this compound not only enhances cytotoxicity but also reduces metastatic potential and acute toxicity compared to Taxotere®.

Case Studies and Clinical Implications

While preliminary studies indicate promising results for this compound in preclinical models, further research is essential to establish its clinical efficacy and safety profile. Future clinical trials will be crucial for determining optimal dosing regimens and understanding long-term outcomes in patients.

Properties

IUPAC Name

[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-IXVZKRQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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